molecular formula C18H16N2O4 B12469786 2-[(1-acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid

2-[(1-acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid

Cat. No.: B12469786
M. Wt: 324.3 g/mol
InChI Key: UDCSSOCPBGVYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid typically involves the reaction of 1-acetyl-2,3-dihydroindole with a benzoic acid derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 2-[(1-Acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(1-Acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid involves its interaction with specific molecular targets and pathways within the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-[(1-Acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid is unique due to its specific structure, which combines the indole and benzoic acid moieties. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

2-[(1-acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C18H16N2O4/c1-11(21)20-9-8-12-10-13(6-7-16(12)20)19-17(22)14-4-2-3-5-15(14)18(23)24/h2-7,10H,8-9H2,1H3,(H,19,22)(H,23,24)

InChI Key

UDCSSOCPBGVYFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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